2-fluoro-1,4-diiodobenzene
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Overview
Description
2-fluoro-1,4-diiodobenzene is an aromatic compound with the molecular formula C₆H₃FI₂. It is characterized by the presence of two iodine atoms and one fluorine atom attached to a benzene ring.
Mechanism of Action
Target of Action
1,4-Diiodo-2-fluorobenzene is a halogenated benzene derivative It’s known that halogenated benzene derivatives can interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
It’s known that halogenated benzene derivatives can undergo various chemical reactions due to the presence of halogen atoms, which are highly reactive . These reactions can lead to changes in the targets they interact with .
Biochemical Pathways
Halogenated benzene derivatives can potentially affect various biochemical pathways due to their reactivity .
Pharmacokinetics
For instance, the presence of fluorine can increase the metabolic stability of a compound, potentially affecting its bioavailability .
Result of Action
Halogenated benzene derivatives can potentially cause various molecular and cellular effects due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Diiodo-2-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of this compound and thus its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-fluoro-1,4-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of 2-fluorobenzene. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to ensure selective iodination at the desired positions .
Industrial Production Methods
Industrial production of 1,4-diiodo-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1,4-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions to replace iodine atoms.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted fluorobenzenes can be formed.
Coupling Products: Biaryl compounds are typically the major products of coupling reactions.
Scientific Research Applications
2-fluoro-1,4-diiodobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the preparation of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Research: The compound is utilized in the study of halogen bonding and its effects on molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodobenzene: Lacks the fluorine atom, making it less versatile in certain reactions.
1,4-Diiodotetrafluorobenzene: Contains additional fluorine atoms, which can significantly alter its reactivity and applications.
Uniqueness
2-fluoro-1,4-diiodobenzene is unique due to the presence of both iodine and fluorine atoms on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-fluoro-1,4-diiodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FI2/c7-5-3-4(8)1-2-6(5)9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTKOCIDYDYDSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FI2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371829 |
Source
|
Record name | 2,5-Diiodofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147808-02-4 |
Source
|
Record name | 2,5-Diiodofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 147808-02-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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